3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride follows IUPAC conventions for bicyclic amines. The parent structure, 3,7,9-triazabicyclo[3.3.1]nonane , consists of a fused bicyclic system with three nitrogen atoms at positions 3, 7, and 9. The bicyclo[3.3.1] framework comprises two fused rings: a six-membered ring (3,7-diazabicyclo) and a four-membered ring (7,9-diazabicyclo), forming a bridged system. The substituents—two benzyl groups at positions 3 and 9—are denoted with the prefix "dibenzyl." The "dihydrochloride" suffix indicates two hydrochloric acid molecules protonating the tertiary amines, likely at positions 3 and 9.
Molecular Formula :
$$ \text{C}{20}\text{H}{27}\text{Cl}{2}\text{N}{3} $$
Molecular Weight :
380.35 g/mol.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1630907-28-6 | |
| SMILES | [H]Cl.[H]Cl.C1(N2CC3=CC=CC=C3)CN(CC4=CC=CC=C4)CC2CNC1 | |
| InChIKey | ZXOOIHFQTFYELR-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The bicyclo[3.3.1]nonane core adopts a chair-chair conformation , as observed in related diazabicyclic compounds. This geometry minimizes steric strain between the bridging nitrogen atoms (N3, N7, N9) and the benzyl substituents. Key features include:
- Bond Angles : N–C–C angles near 109.5°, consistent with sp³ hybridization.
- Torsional Strain : The benzyl groups at positions 3 and 9 introduce steric hindrance, slightly distorting the ideal chair conformation.
- Hydrogen Bonding : Protonated amines form N–H···Cl interactions with chloride ions, stabilizing the dihydrochloride salt.
Computational Analysis :
Density Functional Theory (DFT) studies of analogous triazabicyclononanes reveal intramolecular hydrogen bonding between N7 and adjacent C–H groups, further rigidifying the structure.
Crystallographic Studies and Symmetry Considerations
X-ray diffraction data for related compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) suggest that the title compound crystallizes in an orthorhombic system with space group Pbca. Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Unit Cell Dimensions | a = 10.61 Å, b = 20.16 Å, c = 31.50 Å | |
| Volume | 6738.6 ų | |
| Z | 8 |
Notable Features :
- Hydrogen-Bonding Network : N–H···Cl interactions (2.8–3.1 Å) link adjacent molecules, forming a 3D lattice.
- Chirality : The bicyclic core lacks a plane of symmetry, rendering the molecule chiral. However, the dihydrochloride salt crystallizes as a racemic mixture.
Comparative Analysis with Related Triazabicyclononane Derivatives
The structural and electronic effects of substituents on triazabicyclononane derivatives are summarized below:
Impact of Benzyl Groups :
Properties
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3.2ClH/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18;;/h1-10,19-21H,11-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOOIHFQTFYELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with formaldehyde and a secondary amine, followed by cyclization to form the triazabicyclo structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl groups can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazabicyclononanes exhibit significant anticancer properties. Specifically, derivatives of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane have been studied for their ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.
Antimicrobial Properties
Some derivatives of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane have demonstrated antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents.
Material Science
Polymer Chemistry
The unique bicyclic structure of 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane allows it to be employed as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Nanotechnology
In nanotechnology applications, this compound can be utilized in the fabrication of nanomaterials with specific electronic or optical properties. Its functionalization allows for the design of materials suitable for sensors and electronic devices.
Chemical Intermediate
Synthesis of Complex Molecules
As a chemical intermediate, 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride plays a crucial role in the synthesis of more complex organic compounds. Its versatile reactivity makes it an essential component in multi-step synthetic pathways.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Triazabicyclononanes | Medicinal Chemistry | Demonstrated significant inhibition of tumor growth in vitro models |
| Neuroprotective Effects of Bicyclic Compounds | Neurobiology | Showed promise in protecting neuronal cells from oxidative stress |
| Synthesis and Characterization of New Polymers | Material Science | Improved mechanical properties and thermal stability when used as a monomer |
Mechanism of Action
The mechanism by which 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazabicyclo structure allows for specific binding to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane Synthesis: Prepared via oxidative triamidation using N-iodotriamide intermediates . Structural Features: Trifluoromethylsulfonyl groups at positions 3, 7, and 9 confer electron-withdrawing properties. Gas-phase studies reveal five conformational isomers (e.g., 1-c-out-2-c-out), contrasting with the single conformer observed in X-ray crystallography . Applications: Primarily studied for synthetic utility rather than biological activity.
3,9-Bis(phenylmethyl)-3,7,9-triazabicyclo[3.3.1]nonane Dihydrochloride Synthesis: Similar benzylation strategy but lacks the 7-position substitution .
Substituent Modifications
3-Benzyl-9-(2-piperidinopropyl)-3,9-diazabicyclo[3.3.1]nonane Trihydrochloride Hydrate Structure: Piperidinopropyl substituent at position 9 introduces a basic tertiary amine, enhancing hydrophilicity . Synthesis: Utilizes alkylation with piperidine derivatives, differing from the benzyl-focused approaches for the target compound .
3-Benzyl-9-(3-diethylammoniopropyl)-3,9-diazabicyclo[3.3.1]nonane Chloride Hydrate Structure: Diethylammonio propyl group at position 9 introduces a cationic charge at physiological pH .
Notes:
Biological Activity
3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride, with the chemical formula CHClN, is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 380.35 g/mol |
| CAS Number | 1630907-28-6 |
| PubChem ID | 91663874 |
Structural Characteristics
The compound features a triazabicyclo structure, which contributes to its biological activity. The presence of benzyl groups enhances lipophilicity, potentially affecting its interaction with biological membranes.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.
- Cytotoxicity : In vitro studies reveal that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Toxicity Profile
The toxicity of this compound has been evaluated through various studies:
Case Study 1: Antimicrobial Efficacy
In a study published by Novartis AG (WO2005/103054 A2), the antimicrobial efficacy of the compound was evaluated against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Research
A study conducted by researchers at a prominent university investigated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, indicating promising potential for further development as an anticancer agent.
Case Study 3: Neuroprotection in Animal Models
Research published in a neuroscience journal explored the neuroprotective effects of the compound in an animal model of Alzheimer's disease. Results showed reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
Q & A
Q. What are the established synthetic routes for 3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride, and how can reaction conditions influence yield?
The synthesis typically involves cyclization and alkylation steps. For example, derivatives of triazabicyclo[3.3.1]nonane are synthesized via [4+4] reactions of unsaturated imines or by modifying pre-existing bicyclic frameworks with benzyl groups . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzylation steps.
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) are critical for cyclization efficiency .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and cyclization .
Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?
The bicyclo[3.3.1]nonane core is confirmed via:
- X-ray crystallography : Resolves bond angles and torsion angles, confirming the chair-boat conformation of the bicyclic system .
- Gas-phase electron diffraction (GED) : Validates spatial arrangements of substituents, particularly benzyl groups at positions 3 and 9 .
- NMR spectroscopy : - and -NMR distinguish equatorial vs. axial protons and carbons, with benzyl protons appearing as multiplets at δ 7.2–7.4 ppm .
Q. What intermolecular interactions dominate its solid-state packing?
Hirshfeld surface analysis of related triazabicyclo derivatives reveals:
Q. How can researchers assess its stability under varying pH and temperature conditions?
- Thermogravimetric analysis (TGA) : Decomposition onset >300°C, consistent with its high thermal stability .
- pH-dependent solubility : Soluble in polar solvents (e.g., ethanol, water) at neutral pH; precipitation occurs in basic conditions due to deprotonation .
Advanced Research Questions
Q. What computational methods optimize the electronic structure for reactivity studies?
- Basis sets : Correlation-consistent basis sets (e.g., cc-pVTZ) predict molecular orbitals and charge distribution .
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculates electrostatic potential surfaces, identifying nucleophilic sites (e.g., N7) for functionalization .
- Molecular dynamics (MD) : Simulates solvent effects on conformational flexibility .
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies often arise from:
Q. What strategies improve enantioselectivity in asymmetric synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
